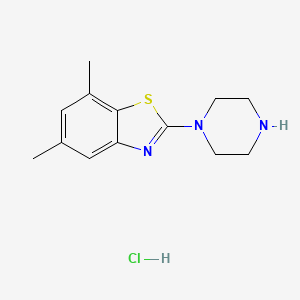

5,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole hydrochloride

描述

属性

IUPAC Name |

5,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3S.ClH/c1-9-7-10(2)12-11(8-9)15-13(17-12)16-5-3-14-4-6-16;/h7-8,14H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSIQVHXEIUWQGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)N3CCNCC3)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820604-20-3 | |

| Record name | Benzothiazole, 5,7-dimethyl-2-(1-piperazinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820604-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

作用机制

Target of Action

Similar compounds have been known to interact with dopamine and serotonin receptors. These receptors play a crucial role in regulating mood, sleep, appetite, and other functions.

Mode of Action

It’s known that similar compounds act as antagonists for dopamine and serotonin receptors. This means they bind to these receptors and block their activation, preventing the neurotransmitters dopamine and serotonin from exerting their effects.

Biochemical Pathways

By acting on dopamine and serotonin receptors, it can be inferred that this compound may influence the dopaminergic and serotonergic pathways, which are involved in a wide range of physiological processes, including mood regulation, reward, sleep, and cognition.

Pharmacokinetics

The compound’s molecular weight is 28382, which is within the range that generally allows for good bioavailability.

生化分析

Biochemical Properties

5,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating their activity. The nature of these interactions can vary, including binding to active sites, altering enzyme conformation, or affecting substrate affinity.

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of specific genes involved in cell growth, differentiation, or apoptosis. Additionally, it can alter metabolic fluxes within cells, impacting the production and utilization of various metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It may bind to specific biomolecules, such as receptors or enzymes, leading to changes in their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under certain conditions, but it may degrade over time, leading to changes in its activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At higher doses, it can cause toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where the compound’s activity changes significantly at specific concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic fluxes and metabolite levels. For instance, this compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, thereby altering their concentrations within cells. These interactions can have significant effects on overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. This compound may interact with specific transporters or binding proteins, facilitating its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function. Understanding these processes is essential for optimizing the use of this compound in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action.

生物活性

5,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₃H₁₈ClN₃S and a molar mass of 283.83 g/mol. Its structure consists of a benzothiazole moiety fused with a piperazine ring, which contributes to its unique chemical properties and biological activities. The presence of nitrogen and sulfur atoms in its structure plays a crucial role in its reactivity and interaction with biological targets.

Antitubercular Activity

Research has highlighted the compound's significant anti-tubercular properties. It exhibits inhibitory effects against Mycobacterium tuberculosis, making it a candidate for further investigation in treating multidrug-resistant tuberculosis. The mechanism of action is believed to involve the inhibition of essential bacterial enzymes necessary for survival .

Cytotoxicity Against Cancer Cell Lines

Several studies have evaluated the cytotoxic effects of benzothiazole-piperazine derivatives, including this compound, against various cancer cell lines:

- Cell Lines Tested : Hepatocellular carcinoma (Huh7), breast cancer (MCF-7), and colorectal cancer (HCT-116).

- Findings : The compound demonstrated cytotoxic activity across these cell lines, with varying degrees of efficacy. Specifically, derivatives with dihalo substitutions showed enhanced activity .

The interaction studies suggest that this compound binds effectively to specific proteins involved in bacterial metabolism and replication. This binding affinity is crucial for understanding its pharmacological properties and optimizing its application in drug development .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 2-Piperazin-1-yl-benzothiazole | C₁₁H₁₃N₃S | Moderate anti-tubercular activity |

| 6-Methyl-2-(piperazin-1-yl)-1,3-benzothiazole | C₁₂H₁₅N₃S | Antimicrobial properties |

| 4-Methylthio-2-(piperazin-1-yl)-benzothiazole | C₁₂H₁₅N₃S₂ | Antifungal activity |

The unique methyl substitutions at the 5 and 7 positions on the benzothiazole ring enhance its lipophilicity and improve bioavailability compared to other derivatives.

Case Studies and Research Findings

Several studies have been conducted to analyze the biological activity of this compound:

- Anticancer Screening : In vitro assays demonstrated that 5,7-dimethyl derivatives exhibited significant cytotoxicity against various cancer cell lines. For instance, compounds with specific substitutions were found to have IC50 values indicating potent antiproliferative effects .

- Docking Studies : Molecular docking studies have provided insights into the binding interactions between the compound and target proteins involved in cancer proliferation and bacterial survival. These studies are instrumental in guiding further modifications to enhance efficacy .

科学研究应用

Antimicrobial Properties

Research indicates that compounds similar to 5,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole hydrochloride exhibit significant antimicrobial activity. The structural characteristics of benzothiazole derivatives often enhance their efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5e | E. coli | 12 µg/mL |

| 5k | S. aureus | 10 µg/mL |

| 5g | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds, making them potential candidates for antibiotic development.

Anti-Tumor Activity

The compound has also been evaluated for its anti-tumor potential. Studies focusing on thiazole derivatives have shown promising results in inhibiting tumor cell proliferation through modulation of key signaling pathways associated with tumor growth.

Case Study: Anti-Tumor Evaluation

A study assessed the cytotoxic effects of various benzothiazole derivatives on cancer cell lines, revealing that certain compounds exhibited IC50 values in the low micromolar range, indicating potent anti-tumor activity.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5-trifluoromethyl derivative | MCF-7 (breast cancer) | 7.94 |

| 5-chloro derivative | HeLa (cervical cancer) | 6.35 |

These findings highlight the potential of this class of compounds as therapeutic agents in oncology.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

(a) 4,6-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole

This positional isomer (Ref: 10-F495479) differs only in the methyl group positions (4,6 vs. 5,7). For instance, 4,6-dimethyl substitution could reduce steric interactions in planar receptor sites compared to the 5,7-derivative .

(b) 6-Nitro-2-piperazin-1-yl-1,3-benzothiazole Hydrochloride

Replacing methyl groups with a nitro substituent introduces strong electron-withdrawing effects, which may decrease basicity of the piperazine ring and alter reactivity. Nitro groups are also associated with increased molecular weight (MW: ~337 g/mol vs.

Functional Group Variations

(a) 2-Mercapto-1,3-benzothiazole Derivatives

Aminoacetylenic-2-mercaptobenzothiazole derivatives (e.g., studied in antimicrobial assays) exhibit thiol groups that enable disulfide bond formation, a feature absent in the target compound. These derivatives demonstrate broad-spectrum antimicrobial activity, with time-kill studies showing efficacy against E. coli and C. albicans comparable to ciprofloxacin . In contrast, the 5,7-dimethyl-piperazinyl compound’s biological profile remains less characterized, though its lipophilic methyl groups may enhance cellular uptake.

(b) MBTH Hydrochloride (3-Methylbenzothiazol-2-one hydrazone)

MBTH (CAS: 4338-98-1) lacks the piperazine ring but includes a hydrazone group, making it valuable in colorimetric assays.

Piperazine-Containing Analogues

(a) Ziprasidone Hydrochloride

Ziprasidone (a benzisothiazole-piperazine antipsychotic) shares the piperazine motif but incorporates a bulkier indole-2-one group. Its pharmacokinetic profile includes high protein binding and CNS penetration, suggesting that the 5,7-dimethyl-benzothiazole compound could similarly target neurological pathways if optimized .

(b) 6-Vinyl-1,3-benzothiazole

This compound (CAS: N/A) lacks both piperazine and methyl groups but introduces a vinyl substituent. The vinyl group may confer reactivity in polymerization or conjugation reactions, highlighting the target compound’s advantage in stability for therapeutic applications .

Key Data Table: Comparative Analysis

Research Findings and Implications

- Antimicrobial Potential: The 2-mercapto derivative’s efficacy against microbes suggests that benzothiazole cores with polar substituents (e.g., –SH) may outperform methylated analogues in certain therapeutic contexts .

- CNS Drug Development : Piperazine-containing compounds like ziprasidone highlight the scaffold’s relevance in neuropharmacology, though the 5,7-dimethyl compound’s methyl groups require further optimization for blood-brain barrier penetration .

- Synthetic Accessibility : The commercial availability of 5,7-dimethyl-2-piperazin-1-yl-1,3-benzothiazole hydrochloride (≥95% purity) contrasts with discontinued status of some analogues (e.g., 6-nitro derivative), underscoring its practicality in medicinal chemistry workflows .

准备方法

Synthesis of 2-Chloro-5,7-dimethylbenzothiazole

- Starting Material : 5,7-dimethylbenzothiazole.

- Chlorination : Introduction of chlorine at the 2-position is achieved through electrophilic substitution using reagents such as phosphorus oxychloride (POCl3) or other chlorinating agents under reflux.

- This step generates 2-chloro-5,7-dimethylbenzothiazole, a key intermediate for nucleophilic substitution.

Nucleophilic Substitution with Piperazine

- The 2-chloro intermediate is reacted with piperazine or a mono-N-protected piperazine derivative.

- Reaction conditions typically involve heating in a suitable solvent (e.g., dichloromethane, ethanol) at elevated temperatures (around 100–125°C) for several hours.

- Use of a mono-N-protected piperazine helps avoid formation of undesired diarylated side products, improving selectivity for mono-substitution.

Deprotection and Salt Formation

- If a protected piperazine was used, the protecting group is removed under acidic conditions, often using aqueous hydrobromic acid or hydrochloric acid at elevated temperatures.

- The free piperazine-substituted benzothiazole is then converted into its hydrochloride salt by treatment with hydrochloric acid.

- The hydrochloride salt form enhances compound stability and facilitates purification by precipitation.

Representative Experimental Procedure (Adapted from Related Benzothiazole Piperazine Syntheses)

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1. Chlorination | 5,7-dimethylbenzothiazole + POCl3, reflux | 2-chloro-5,7-dimethylbenzothiazole | ~80–90 | Efficient chlorination at 2-position |

| 2. Nucleophilic substitution | 2-chloro-5,7-dimethylbenzothiazole + mono-N-protected piperazine, 120°C, 3 h | N-protected 5,7-dimethyl-2-piperazinylbenzothiazole | 70–85 | Use of protected piperazine reduces diarylation |

| 3. Deprotection & salt formation | Aqueous 40% HBr or HCl, 70°C, 12 h | This compound | 75–90 | Hydrochloride salt isolated by precipitation |

Alternative Synthetic Routes

While the above method is the most direct, other synthetic strategies reported for related benzothiazole derivatives include:

- One-pot multicomponent reactions involving benzothiazole precursors and piperazine derivatives under microwave irradiation or catalysis to improve yield and reduce steps.

- Molecular hybridization techniques where benzothiazole is combined with other pharmacophores, though these are more relevant for derivative compounds rather than the specific 5,7-dimethyl-piperazinyl derivative.

- Diazo-coupling and Knoevenagel condensation methods to build functionalized benzothiazole rings prior to piperazine substitution, but these are less common for this specific substitution pattern.

Research Findings and Optimization

- Use of mono-N-protected piperazine derivatives is crucial to avoid over-alkylation and to improve selectivity and yield of mono-substituted products.

- Reaction temperature and time are optimized to balance conversion and side product formation; typically, 120–125°C for 1–3 hours is effective.

- Acidic deprotection and salt formation steps should be carefully controlled to prevent degradation.

- Purification is commonly achieved by crystallization of the hydrochloride salt from solvents such as ethanol or ethyl acetate.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Impact on Synthesis |

|---|---|---|

| Chlorination reagent | POCl3 or similar | Efficient 2-position chlorination |

| Piperazine source | Mono-N-protected piperazine preferred | Minimizes diarylation, improves selectivity |

| Reaction temperature | 120–125°C | Ensures completion of nucleophilic substitution |

| Reaction time | 1–3 hours | Balances yield and side product formation |

| Deprotection conditions | 40% aqueous HBr or HCl, 70°C, 12 h | Removes protecting group, forms hydrochloride salt |

| Purification method | Crystallization from ethanol/ethyl acetate | High purity and stability of final product |

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for 5,7-Dimethyl-2-piperazin-1-yl-1,3-benzothiazole hydrochloride, and how can reaction conditions be optimized for yield?

- Methodological Answer : A common approach involves nucleophilic substitution between a benzothiazole precursor (e.g., 2-chloro-5,7-dimethyl-1,3-benzothiazole) and piperazine. Optimization includes:

- Solvent selection : Ethanol or DMF for solubility and reactivity .

- Temperature and time : Heating at 80°C for 36 hours improves yield (85% reported for analogous reactions) .

- Stoichiometry : Excess piperazine (1.2–1.5 eq) ensures complete substitution.

- Characterization : Confirm purity via HPLC (using ammonium acetate buffer, pH 6.5, as described in pharmacopeial methods) .

Q. How should researchers approach the purification and characterization of this compound?

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol gradient).

- Characterization :

- NMR : Analyze - and -NMR for methyl (δ 2.3–2.5 ppm) and piperazine signals (δ 2.8–3.5 ppm) .

- Mass spectrometry : Confirm molecular ion [M+H] at m/z 294.1 (calculated for CHNS·HCl) .

Q. What analytical techniques are critical for confirming structural integrity and purity?

- HPLC-UV : Use a C18 column with mobile phase (acetonitrile:ammonium acetate buffer, pH 6.5) to detect impurities (<0.1%) .

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C typical for benzothiazoles) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing derivatives of this compound?

- Case Study : Discrepancies in -NMR signals may arise from tautomerism or residual solvents.

- Mitigation : Use deuterated DMSO for solubility and to avoid peak splitting from water .

- Orthogonal methods : Cross-validate with -NMR and IR spectroscopy (e.g., C=N stretch at ~1600 cm) .

- Example : In related compounds, piperazine ring protons may split due to conformational flexibility; assign using 2D-COSY .

Q. What strategies are effective in analyzing degradation products under varying pH and temperature?

- Forced degradation :

- Acidic/alkaline hydrolysis : Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.

- Oxidative stress : Treat with 3% HO at 40°C.

- Analytical workflow :

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed piperazine or demethylated benzothiazole) .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life under accelerated conditions .

Q. How can researchers assess bioactivity while accounting for solvent residues or counterion effects?

- Counterion interference : Replace HCl with other salts (e.g., acetate) to test bioactivity changes.

- Residual solvent analysis : Follow ICH Q3C guidelines (e.g., ethanol limits: 5,000 ppm) using GC-MS .

- Positive control : Compare with analogs like Ziprasidone-related compounds to isolate structural contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。